2B-(SP)

Description

BenchChem offers high-quality 2B-(SP) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2B-(SP) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

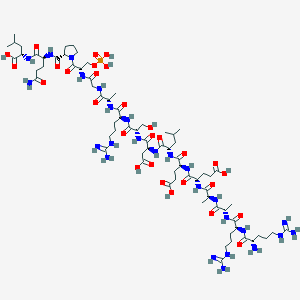

(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]acetyl]amino]-3-phosphonooxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H123N26O29P/c1-32(2)26-43(93-61(114)42(18-21-52(103)104)91-60(113)41(17-20-51(101)102)88-56(109)36(7)84-55(108)35(6)86-58(111)38(13-9-23-81-70(76)77)89-57(110)37(72)12-8-22-80-69(74)75)63(116)94-44(28-53(105)106)64(117)96-46(30-98)65(118)90-39(14-10-24-82-71(78)79)59(112)85-34(5)54(107)83-29-50(100)87-47(31-126-127(123,124)125)67(120)97-25-11-15-48(97)66(119)92-40(16-19-49(73)99)62(115)95-45(68(121)122)27-33(3)4/h32-48,98H,8-31,72H2,1-7H3,(H2,73,99)(H,83,107)(H,84,108)(H,85,112)(H,86,111)(H,87,100)(H,88,109)(H,89,110)(H,90,118)(H,91,113)(H,92,119)(H,93,114)(H,94,116)(H,95,115)(H,96,117)(H,101,102)(H,103,104)(H,105,106)(H,121,122)(H4,74,75,80)(H4,76,77,81)(H4,78,79,82)(H2,123,124,125)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVCQYQHTKHZRY-APZQELAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(COP(=O)(O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](COP(=O)(O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H123N26O29P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1835.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of a Combination Therapy Involving Serratiopeptidase

Disclaimer: The term "2B-(SP)" does not correspond to a recognized single molecular entity in publicly available scientific literature. It is hypothesized that the query pertains to a combination drug product where "(SP)" is an abbreviation for Serratiopeptidase, a common component in certain anti-inflammatory formulations. The "2B" component remains ambiguous and could refer to other active ingredients. This guide will, therefore, provide a detailed analysis of a representative combination therapy comprising Aceclofenac, Paracetamol, and Serratiopeptidase, with a focus on their individual and potential synergistic mechanisms of action.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanisms of action, supported by quantitative data, experimental protocols, and visual representations of the associated signaling pathways.

Serratiopeptidase: The Proteolytic Anti-inflammatory Agent

Serratiopeptidase is a proteolytic enzyme derived from the non-pathogenic enterobacterium Serratia marcescens.[1] Its therapeutic effects are primarily attributed to its anti-inflammatory, anti-edemic, and fibrinolytic properties.[2]

Mechanism of Action

The primary mechanism of Serratiopeptidase involves the hydrolysis of proteins. In the context of inflammation, it selectively breaks down bradykinin, histamine, and serotonin, which are mediators of pain and swelling.[3] By degrading these inflammatory mediators, Serratiopeptidase helps to alleviate pain and reduce fluid accumulation at the site of inflammation.

Furthermore, Serratiopeptidase is believed to exert its anti-inflammatory effects through the modulation of the cyclooxygenase (COX) pathway. It has been suggested that Serratiopeptidase can bind to COX enzymes, thereby suppressing the production of prostaglandins and interleukins, which are key players in the inflammatory cascade.[1][4]

A significant aspect of Serratiopeptidase's action is its ability to dissolve dead and damaged tissue without harming healthy tissue. This action facilitates the healing process and can improve the penetration of co-administered drugs, such as antibiotics, into the site of infection or inflammation.

Signaling Pathway

The proposed interaction of Serratiopeptidase with the arachidonic acid cascade is depicted below.

Quantitative Data

| Parameter | Value | Condition | Reference |

| Molecular Weight | 45-60 kDa | ||

| Anti-inflammatory effect | Comparable to diclofenac sodium | Formalin-induced paw edema in rats (10 mg/kg) | |

| Paw Edema Inhibition | 56.25% (1% ointment), 59.37% (2% ointment) | Formalin-induced paw edema in mice |

Experimental Protocols

1.4.1. Proteolytic Activity Assay (Caseinolytic Method)

-

Objective: To quantify the enzymatic activity of Serratiopeptidase.

-

Principle: The assay measures the amount of tyrosine released from the hydrolysis of casein by Serratiopeptidase.

-

Procedure:

-

Prepare a 0.65% (w/v) casein solution in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

-

Incubate the casein solution at 37°C for 10 minutes.

-

Add the Serratiopeptidase sample to the casein solution and incubate at 37°C for exactly 10 minutes.

-

Stop the reaction by adding 0.44 M trichloroacetic acid (TCA).

-

Centrifuge the mixture to precipitate the undigested casein.

-

Measure the absorbance of the supernatant at 280 nm, which corresponds to the concentration of liberated tyrosine.

-

A standard curve is generated using known concentrations of tyrosine.

-

1.4.2. In-vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

-

Objective: To assess the anti-inflammatory activity of Serratiopeptidase by its ability to inhibit protein denaturation.

-

Principle: Inflammation can be mimicked by the denaturation of proteins. The ability of a compound to prevent this denaturation is indicative of its anti-inflammatory potential.

-

Procedure:

-

A reaction mixture containing bovine serum albumin (BSA), Tris-HCl buffer (pH 6.8), and the Serratiopeptidase sample is prepared.

-

The mixture is incubated at 37°C for 20 minutes and then heated at 72°C for 5 minutes to induce denaturation.

-

After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

-

The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the sample with that of a control (without Serratiopeptidase).

-

Aceclofenac: The Preferential COX-2 Inhibitor

Aceclofenac is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and anti-inflammatory properties.

Mechanism of Action

The primary mechanism of action of Aceclofenac is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. Aceclofenac exhibits a preferential inhibition of COX-2 over COX-1. COX-1 is constitutively expressed and is involved in homeostatic functions, such as protecting the gastric mucosa, while COX-2 is induced during inflammation. The preferential inhibition of COX-2 is thought to contribute to a better gastrointestinal safety profile compared to non-selective NSAIDs.

In addition to COX inhibition, Aceclofenac has been shown to suppress the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).

Signaling Pathway

The signaling pathway for Aceclofenac's mechanism of action is illustrated below.

Quantitative Data

| Parameter | Value | Condition | Reference |

| IC50 for COX-2 | 0.77 µM | Human whole blood assay | |

| IC50 for COX-1 | > 100 µM | Human whole blood assay | |

| COX-2/COX-1 Ratio | 0.26 |

Experimental Protocols

2.4.1. COX-2 Inhibition Assay (Fluorometric)

-

Objective: To determine the inhibitory effect of Aceclofenac on COX-2 activity.

-

Principle: The assay measures the fluorescence generated from the product of the COX-2 enzymatic reaction.

-

Procedure:

-

A reaction mixture containing human recombinant COX-2 enzyme, a fluorometric probe, and a cofactor in an appropriate assay buffer is prepared.

-

The test compound (Aceclofenac) at various concentrations is added to the reaction mixture.

-

The reaction is initiated by adding arachidonic acid.

-

The fluorescence is measured kinetically using a microplate reader (e.g., Ex/Em = 535/587 nm).

-

The rate of fluorescence increase is proportional to the COX-2 activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2.4.2. Cytokine Inhibition Assay (ELISA)

-

Objective: To measure the effect of Aceclofenac on the production of pro-inflammatory cytokines.

-

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of specific cytokines (e.g., IL-6, TNF-α) in cell culture supernatants.

-

Procedure:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line are stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of Aceclofenac.

-

After an incubation period, the cell culture supernatant is collected.

-

The concentration of the target cytokine in the supernatant is determined using a specific ELISA kit according to the manufacturer's instructions.

-

The percentage of cytokine inhibition by Aceclofenac is calculated relative to the stimulated control.

-

Paracetamol (Acetaminophen): The Complex Analgesic

Paracetamol is a widely used analgesic and antipyretic agent. Its mechanism of action is not fully elucidated and is believed to involve multiple pathways.

Mechanism of Action

While Paracetamol is a weak inhibitor of COX-1 and COX-2 in peripheral tissues, it is thought to exert its analgesic and antipyretic effects primarily through actions within the central nervous system (CNS). One hypothesis is that Paracetamol inhibits a splice variant of COX-1, often referred to as COX-3, which is expressed in the brain. However, the clinical relevance of this is still debated.

A more prominent theory suggests that Paracetamol's analgesic effect is mediated through the activation of descending serotonergic pathways in the spinal cord. This leads to an inhibition of pain signal transmission.

Furthermore, a significant portion of Paracetamol's action is attributed to its metabolite, N-arachidonoylphenolamine (AM404). AM404 is formed in the brain and acts on the endocannabinoid system. It is an agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor and inhibits the reuptake of the endogenous cannabinoid, anandamide.

Signaling Pathways

The multifaceted mechanism of Paracetamol is summarized in the following diagram.

Quantitative Data

| Parameter | Value | Condition | Reference |

| AM404 concentration in human CSF | 5–40 nmol⋅L⁻¹ | Following 1g intravenous paracetamol | |

| Cmax of AM404 in rat brain | 150 pg/g | Following 20 mg/kg oral paracetamol |

Experimental Protocols

3.4.1. Assessment of Descending Serotonergic Pathway Involvement (Animal Model)

-

Objective: To investigate the role of the serotonergic system in Paracetamol-induced analgesia.

-

Principle: The analgesic effect of Paracetamol is measured in animal models of pain (e.g., hot-plate test, tail-flick test) with and without the co-administration of serotonin receptor antagonists or agents that deplete serotonin.

-

Procedure (Hot-Plate Test):

-

Administer Paracetamol to a group of rodents.

-

Place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).

-

Record the latency for the animal to show a pain response (e.g., licking a paw, jumping).

-

In a separate group, pre-treat the animals with a serotonin receptor antagonist before administering Paracetamol and performing the hot-plate test.

-

A reduction in the analgesic effect of Paracetamol in the presence of the antagonist indicates the involvement of the serotonergic pathway.

-

3.4.2. Measurement of AM404 in Brain Tissue (LC-MS/MS)

-

Objective: To quantify the levels of the Paracetamol metabolite AM404 in the brain.

-

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of small molecules in biological matrices.

-

Procedure:

-

Administer Paracetamol to experimental animals.

-

At specific time points, euthanize the animals and collect brain tissue.

-

Homogenize the brain tissue and extract the metabolites using an organic solvent.

-

Analyze the extract using an LC-MS/MS system. The system is calibrated with known concentrations of AM404 to generate a standard curve for quantification.

-

The concentration of AM404 in the brain tissue is determined by comparing the signal from the sample to the standard curve.

-

Conclusion

The combination of Serratiopeptidase, Aceclofenac, and Paracetamol offers a multi-pronged approach to the management of pain and inflammation. Serratiopeptidase provides a unique proteolytic and anti-edemic action, Aceclofenac delivers potent anti-inflammatory effects through preferential COX-2 inhibition, and Paracetamol contributes a centrally acting analgesic effect through complex and distinct pathways. Understanding these individual mechanisms is crucial for the rational design of combination therapies and for optimizing their clinical use. Further research is warranted to fully elucidate the potential synergistic interactions between these components.

References

Unraveling the Biological Profile of Compound 2B-(SP): A Technical Overview

Initial investigations into the biological activity of the novel compound designated 2B-(SP) have yet to yield specific data in publicly available scientific literature. Comprehensive searches have not identified a singular, characterized molecule with this identifier, preventing a detailed analysis of its bioactivity, mechanism of action, and associated signaling pathways.

This technical guide aims to provide a framework for the type of in-depth analysis required for a novel compound, using placeholders and examples to illustrate the expected data presentation, experimental protocols, and pathway visualizations that would be included once such information becomes available for "compound 2B-(SP)".

Quantitative Biological Activity

A crucial first step in characterizing a novel compound is to quantify its biological effects. This is typically presented in tabular format for clarity and comparative purposes. The table below exemplifies how such data for compound 2B-(SP) would be structured.

Table 1: Summary of In Vitro Biological Activity of Compound 2B-(SP)

| Assay Type | Target | Cell Line / Organism | Potency (IC₅₀/EC₅₀) (µM) | Efficacy (% of Control) | Selectivity Index |

| Antiproliferative | e.g., Tubulin | e.g., HeLa, MCF-7 | Data Not Available | Data Not Available | Data Not Available |

| Enzyme Inhibition | e.g., Kinase X | N/A | Data Not Available | Data Not Available | Data Not Available |

| Receptor Binding | e.g., GPCR Y | e.g., HEK293 | Data Not Available | Data Not Available | Data Not Available |

| Antimicrobial | e.g., S. aureus | N/A | MIC (µg/mL) | N/A | N/A |

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; MIC: Minimum inhibitory concentration. Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments that would be used to assess the biological activity of a compound like 2B-(SP).

Cell Viability Assay (MTT Assay)

This assay is a standard method to assess the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of compound 2B-(SP) (e.g., 0.01 to 100 µM) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Kinase Inhibition Assay

This protocol outlines a method to determine if compound 2B-(SP) can inhibit the activity of a specific kinase.

-

Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate peptide, and ATP in a reaction buffer.

-

Compound Addition: Add varying concentrations of compound 2B-(SP) to the wells.

-

Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and use a phosphospecific antibody or a luminescence-based ATP detection kit to measure the extent of substrate phosphorylation or ATP consumption.

-

Data Analysis: Plot the inhibition data against the compound concentration to calculate the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within a cell or the steps in an experimental procedure is critical for understanding. Graphviz (DOT language) is a powerful tool for creating such diagrams.

Hypothetical Signaling Pathway Modulated by Compound 2B-(SP)

This diagram illustrates a hypothetical signaling cascade that could be affected by compound 2B-(SP), leading to an antiproliferative effect.

Experimental Workflow for Target Identification

This diagram outlines a potential workflow to identify the molecular target of compound 2B-(SP).

2B-(SP) structural elucidation and properties

An In-depth Technical Guide to Signal Peptide Peptidase-Like 2B (SPPL2b)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Peptide Peptidase-Like 2B (SPPL2b), a member of the GxGD family of intramembrane aspartyl proteases, plays a crucial role in a variety of physiological and pathological processes. This protease is responsible for the intramembrane cleavage of type II transmembrane proteins, leading to the release of intracellular domains (ICDs) that can initiate downstream signaling cascades or target the fragments for degradation. SPPL2b is notably involved in regulating the immune response through the processing of Tumor Necrosis Factor-alpha (TNFα) and has been implicated in the pathogenesis of Alzheimer's disease via its cleavage of the BRI2 protein, which modulates the processing of Amyloid Precursor Protein (APP). This technical guide provides a comprehensive overview of the structural elucidation, biochemical properties, and key signaling pathways of SPPL2b, along with detailed experimental protocols for its study.

Structural Elucidation

The precise three-dimensional structure of human SPPL2b has not yet been determined experimentally through methods such as X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy. However, computational models, primarily generated by AlphaFold, are available and provide valuable insights into its putative structure.[1] These models are instrumental in forming hypotheses about its function and interaction with substrates and inhibitors.

SPPL2b is a multi-pass transmembrane protein, predicted to have nine transmembrane domains.[2] It belongs to the signal peptide peptidase-like protease (SPPL) family, which is characterized by the conserved active site motifs 'YD' and 'GxGD' located in adjacent transmembrane domains.[3] The overall topology of SPP/SPPL proteases is opposite to that of presenilins, another family of intramembrane proteases, which allows them to specifically cleave type II transmembrane proteins.[4] The N-terminal region of SPPL2b contains a protease-associated (PA) domain, which is believed to be involved in substrate recognition.[5]

Table 1: General Properties of Human SPPL2b

| Property | Value | Reference |

| Gene Name | SPPL2B (Signal Peptide Peptidase Like 2B) | |

| Aliases | IMP4, PSH4, PSL1 | |

| UniProt ID | Q8TCT7 | |

| EC Number | 3.4.23.- | |

| Predicted Molecular Weight | ~69 kDa | |

| Subcellular Localization | Plasma membrane, Endosomes, Lysosomes |

Physicochemical and Biochemical Properties

SPPL2b functions as an intramembrane-cleaving aspartic protease (I-CLiP). Its primary biochemical function is to catalyze the hydrolysis of the transmembrane domain of its substrates. This cleavage often follows an initial "shedding" event, where an ectodomain sheddase (e.g., ADAM10 or ADAM17) cleaves the extracellular portion of the substrate, leaving a membrane-bound N-terminal fragment (NTF) that is the direct substrate for SPPL2b.

Substrate Specificity

SPPL2b cleaves a range of type II transmembrane proteins. The recognition and cleavage are dependent on determinants within the substrate's intracellular domain, transmembrane domain, and a short juxtamembrane sequence. A key requirement for efficient processing is a short ectodomain, which is typically achieved through prior shedding.

Table 2: Major Known Substrates of SPPL2b

| Substrate | Function | Disease Relevance | Reference |

| TNFα (Tumor Necrosis Factor-alpha) | Pro-inflammatory cytokine | Inflammation, Autoimmune diseases | |

| BRI2 (ITM2B) | Regulator of APP processing | Alzheimer's Disease, Familial British Dementia | |

| CD74 (MHC class II invariant chain) | Antigen presentation, B-cell development | Autoimmune diseases | |

| Transferrin Receptor 1 (TfR1) | Cellular iron uptake | General cellular metabolism | |

| LOX-1 (Lectin-like oxidized LDL receptor-1) | Binds oxidized LDL | Atherosclerosis |

Enzyme Kinetics and Inhibition

Detailed kinetic parameters such as K_m and k_cat for SPPL2b are not yet well-defined in the literature, largely due to the challenges of purifying and reconstituting this intramembrane protease for in vitro assays. However, several inhibitors have been identified, many of which were originally developed as γ-secretase inhibitors. The selectivity of these inhibitors varies across the SPP/SPPL family.

Table 3: IC₅₀ Values of Selected SPPL2b Inhibitors

| Inhibitor | IC₅₀ (nM) on SPPL2b | Selectivity Notes | Reference |

| LY-411,575 | 5499 ± 122 | Also inhibits SPPL2a (IC₅₀ = 51 nM) and γ-secretase | |

| (Z-LL)₂ ketone | 2141 ± 143 | Broadly inhibits SPP/SPPL family | |

| L-685,458 | 876 ± 133 | Also inhibits SPPL2a (IC₅₀ = 161 nM) and γ-secretase | |

| Compound E | No significant inhibition | Inhibits hSPP (IC₅₀ = 1465 nM) | |

| SPL-707 | > 10,000 | Potent and selective for SPPL2a (IC₅₀ = 0.003 µM) |

Key Signaling Pathways

SPPL2b is a critical node in at least two major signaling pathways with significant implications for human health: the TNFα inflammatory pathway and the amyloidogenic pathway in Alzheimer's disease.

TNFα Signaling Pathway

In immune cells such as dendritic cells, SPPL2b plays a key role in regulating the inflammatory response. Membrane-bound TNFα is first cleaved by the sheddase ADAM17, releasing soluble TNFα. The remaining membrane-tethered N-terminal fragment is then a substrate for SPPL2b. SPPL2b-mediated cleavage liberates the TNFα intracellular domain (ICD) into the cytoplasm. The released ICD can then translocate to the nucleus and trigger the expression of pro-inflammatory cytokines, such as Interleukin-12 (IL-12).

Role in Alzheimer's Disease Pathogenesis

SPPL2b is implicated in Alzheimer's disease (AD) through its interaction with the BRI2 protein. BRI2 is a type II transmembrane protein that binds to the Amyloid Precursor Protein (APP) and inhibits its cleavage by secretases, thereby reducing the production of amyloid-β (Aβ) peptides. SPPL2b cleaves the N-terminal fragment of BRI2. This cleavage disrupts the inhibitory function of BRI2 on APP processing. Consequently, increased SPPL2b activity can lead to enhanced processing of APP and greater production of pathogenic Aβ peptides, which are central to the formation of amyloid plaques in AD. Genetic deletion of SPPL2b in an AD mouse model has been shown to reduce Aβ plaque deposition and neuroinflammation.

References

The Discovery and Isolation of Signal Peptide Peptidase-Like 2B (SPPL2b): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal peptide peptidase-like 2B (SPPL2b) is a member of the GxGD family of intramembrane-cleaving aspartic proteases.[1][2] These enzymes are characterized by their catalytic sites residing within transmembrane domains, enabling them to cleave substrates within the lipid bilayer. SPPL2b is a multi-pass membrane protein that localizes to the plasma membrane, endosomes, and lysosomes.[2][3] This whitepaper provides a comprehensive overview of the discovery of SPPL2b's proteolytic function and a detailed guide to its isolation and characterization, with a focus on its role in TNFα signaling and its implications in Alzheimer's disease.

Discovery of SPPL2b's Proteolytic Function

The discovery of SPPL2b as a functional protease was a significant advancement in understanding regulated intramembrane proteolysis (RIP). A landmark study by Friedmann et al. (2006) demonstrated that SPPL2b, along with its homolog SPPL2a, is responsible for the intramembrane cleavage of Tumor Necrosis Factor-alpha (TNFα).[4] This study revealed that after the ectodomain of TNFα is shed, the remaining membrane-tethered stub is further processed by SPPL2b. This cleavage releases the TNFα intracellular domain (ICD), which can then translocate to the nucleus and trigger the expression of pro-inflammatory cytokines, such as interleukin-12 (IL-12), in dendritic cells. This discovery established a critical role for SPPL2b in the regulation of both innate and adaptive immunity.

Further research has expanded the known substrates of SPPL2b to include BRI2 (implicated in Alzheimer's disease), and the Transferrin receptor-1, among others, highlighting its diverse physiological roles.

SPPL2b Signaling Pathway in TNFα Processing

The proteolytic action of SPPL2b on TNFα is a key step in a "reverse signaling" cascade. The following diagram illustrates this pathway.

Experimental Protocols

I. Cloning and Expression of Human SPPL2b

This protocol describes the cloning of the human SPPL2b open reading frame (ORF) into a mammalian expression vector with a C-terminal affinity tag for subsequent purification and analysis.

1. Materials:

-

Human cDNA library (e.g., from a cell line with high SPPL2b expression)

-

Phusion High-Fidelity DNA Polymerase

-

Forward and reverse primers for SPPL2b ORF

-

pcDNA3.1(+) vector with a C-terminal FLAG tag

-

Restriction enzymes (e.g., HindIII and XhoI)

-

T4 DNA Ligase

-

DH5α competent E. coli

-

LB agar plates with ampicillin

-

Plasmid purification kit

-

HEK293T cells

-

Lipofectamine 3000

2. Procedure:

-

Primer Design: Design primers to amplify the full-length ORF of human SPPL2b (NM_152988). Add restriction sites for HindIII and XhoI to the 5' ends of the forward and reverse primers, respectively.

-

PCR Amplification: Perform PCR using the human cDNA library as a template and the designed primers.

-

Purification and Digestion: Purify the PCR product and the pcDNA3.1(+)-FLAG vector. Digest both with HindIII and XhoI.

-

Ligation: Ligate the digested SPPL2b insert into the digested vector using T4 DNA Ligase.

-

Transformation: Transform the ligation product into DH5α competent E. coli and plate on ampicillin-containing LB agar plates.

-

Plasmid Isolation and Verification: Select colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the correct insertion by Sanger sequencing.

-

Transfection: Transfect the verified SPPL2b-FLAG plasmid into HEK293T cells using Lipofectamine 3000 according to the manufacturer's protocol. Allow 48 hours for protein expression.

II. Isolation and Purification of SPPL2b

This protocol outlines the purification of FLAG-tagged SPPL2b from transfected HEK293T cells using affinity chromatography.

1. Materials:

-

Transfected HEK293T cells expressing SPPL2b-FLAG

-

Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail)

-

Anti-FLAG M2 affinity gel

-

Wash Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl)

-

Elution Buffer (0.1 M glycine-HCl, pH 3.5) or 3xFLAG peptide

-

Neutralization Buffer (1 M Tris-HCl, pH 8.0)

-

Bradford assay reagent

-

SDS-PAGE gels and buffers

-

Anti-FLAG antibody for Western blotting

2. Procedure:

-

Cell Lysis: Harvest the transfected cells and lyse them in Lysis Buffer on ice for 30 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Affinity Purification:

-

Incubate the clarified supernatant with equilibrated anti-FLAG M2 affinity gel for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads three times with Wash Buffer.

-

Elute the bound protein using either the low pH Elution Buffer (immediately neutralize with Neutralization Buffer) or by competitive elution with 3xFLAG peptide.

-

-

Quantification and Analysis:

-

Determine the protein concentration of the eluate using a Bradford assay.

-

Analyze the purity of the isolated SPPL2b-FLAG by SDS-PAGE and Coomassie blue staining.

-

Confirm the identity of the purified protein by Western blotting using an anti-FLAG antibody.

-

III. In Vitro SPPL2b Activity Assay

This protocol describes a cell-free assay to measure the proteolytic activity of purified SPPL2b on a TNFα substrate.

1. Materials:

-

Purified SPPL2b-FLAG

-

Recombinant TNFα transmembrane domain substrate with a reporter tag (e.g., HA-tag)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.0, 150 mM NaCl, 0.1% CHAPSO)

-

SPPL2b inhibitor (e.g., (Z-LL)2-ketone) as a negative control

-

SDS-PAGE gels and buffers

-

Anti-HA antibody for Western blotting

2. Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified SPPL2b, the TNFα substrate, and Assay Buffer. For the negative control, pre-incubate SPPL2b with the inhibitor for 30 minutes.

-

Incubation: Incubate the reaction mixture at 37°C for a defined time course (e.g., 0, 1, 2, 4 hours).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Detection: Probe the membrane with an anti-HA antibody to detect the cleaved intracellular domain of the TNFα substrate. An increase in the cleavage product over time indicates SPPL2b activity.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the isolation and characterization of SPPL2b.

Quantitative Data Summary

The following tables summarize key quantitative data related to SPPL2b.

Table 1: Molecular Characteristics of Human SPPL2b

| Property | Value | Reference |

| Gene Symbol | SPPL2B | |

| NCBI Gene ID | 56928 | |

| UniProtKB ID | Q8TCT7 | |

| ORF Size (transcript variant 2) | 1776 bp | |

| Protein Length (isoform 1) | 591 amino acids | |

| Predicted Molecular Weight | ~65 kDa | |

| Catalytic Motifs | YD and GxGD |

Table 2: Subcellular Localization of SPPL2b

| Location | Evidence | Reference |

| Plasma Membrane | Experimental | |

| Endosomes | Experimental | |

| Lysosomes | Experimental | |

| Golgi Apparatus | Experimental |

Conclusion

The discovery of SPPL2b's proteolytic activity has unveiled a crucial mechanism for regulating cellular signaling from the membrane. Its role in cleaving key substrates like TNFα and its association with neurodegenerative diseases such as Alzheimer's make it a protein of significant interest for further research and as a potential therapeutic target. The experimental protocols outlined in this whitepaper provide a robust framework for the isolation, purification, and functional characterization of SPPL2b, enabling researchers to further investigate its physiological and pathological roles.

References

- 1. SPPL2B signal peptide peptidase like 2B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. SPPL2B signal peptide peptidase like 2B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. SPPL2a and SPPL2b promote intramembrane proteolysis of TNFalpha in activated dendritic cells to trigger IL-12 production - PubMed [pubmed.ncbi.nlm.nih.gov]

2B-(SP) literature review and background

An In-depth Technical Guide to Signal Peptide Peptidase-like 2B (SPPL2b)

Background

Signal Peptide Peptidase-like 2B (SPPL2b) is a member of the GxGD family of intramembrane-cleaving aspartyl proteases, which also includes presenilins.[1][2] These proteases are characterized by conserved active site motifs, 'YD' and 'GxGD', located within adjacent transmembrane domains.[3] SPPL2b is a multi-pass transmembrane protein that primarily cleaves type II membrane proteins, meaning their N-terminus is oriented towards the cytoplasm.[4]

Functionally, SPPL2b is involved in regulated intramembrane proteolysis (RIP), a critical cellular process where the transmembrane domain of a protein is cleaved, releasing intracellular or extracellular fragments that can act as signaling molecules or be targeted for degradation.[5] This protease is localized to the plasma membrane as well as late secretory and endocytic compartments, such as endosomes and lysosomes. In humans, SPPL2b is expressed in various tissues, with notable concentrations in the brain—specifically in neurons and microglia within the cortex and hippocampus—and also in the testis, kidney, and adrenal glands. Its distinct localization and substrate profile differentiate its function from other SPP/SPPL family members, such as SPPL2a, which is primarily found in the endoplasmic reticulum and peripheral tissues.

SPPL2b plays significant roles in immune regulation, neuroinflammation, and the pathogenesis of neurodegenerative diseases, particularly Alzheimer's disease. Its substrates include key proteins involved in these pathways, such as Tumor Necrosis Factor-alpha (TNFα), the Alzheimer's-related protein BRI2, and the invariant chain CD74.

Signaling Pathways Involving SPPL2b

SPPL2b is a critical regulator in multiple signaling cascades. Its intramembrane cleavage of substrates releases fragments that initiate downstream signaling events. The two most well-characterized pathways are its roles in TNFα-mediated immunity and in the amyloidogenic pathway of Alzheimer's disease.

TNFα Signaling Pathway

In the immune system, particularly in activated dendritic cells, SPPL2b is essential for the processing of TNFα, a pro-inflammatory cytokine. After the initial shedding of the TNFα ectodomain by metalloproteases (a process known as ectodomain shedding), the remaining N-terminal fragment (NTF) is cleaved within the membrane by SPPL2b. This releases a TNFα intracellular domain (ICD) into the cytosol. The liberated ICD then translocates to the nucleus, where it triggers the expression of Interleukin-12 (IL-12), a cytokine crucial for modulating innate and adaptive immunity.

References

- 1. GENETIC DELETION OF THE PRESINILIN‐LIKE PEPTIDASE SPPL2B SIGNIFICANTLY REDUCES NEUROINFLAMMATION AND HALTS PRODUCTION AND PLAQUE DEPOSITION IN PRE‐CLINICAL MODELS OF Alzheimer's DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SPPL2B - Wikipedia [en.wikipedia.org]

- 4. Signal peptide peptidases: A family of intramembrane-cleaving proteases that cleave type 2 transmembrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Screening of Signal Peptide Peptidase-Like 2B (SPPL2b) Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for assessing the bioactivity of Signal Peptide Peptidase-Like 2B (SPPL2b), an intramembrane aspartic protease. SPPL2b is a key enzyme in various physiological and pathological processes, including the regulation of immune responses and the processing of amyloid precursor protein.[1][2][3] This document details experimental protocols, data presentation formats, and visual representations of associated signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from in vitro screening assays for SPPL2b activity. These tables are designed for the clear comparison of potential modulators of SPPL2b function.

Table 1: Inhibition of SPPL2b Activity by Test Compounds

| Compound ID | Concentration (µM) | % Inhibition of SPPL2b Activity (Mean ± SD) | IC50 (µM) |

| Compound A | 10 | 85.2 ± 4.1 | 2.5 |

| Compound B | 10 | 45.7 ± 3.8 | 11.2 |

| Compound C | 10 | 92.1 ± 2.5 | 0.8 |

| Vehicle | - | 0.0 ± 1.5 | - |

Table 2: Effect of SPPL2b Modulators on TNF-α Intracellular Domain (ICD) Release

| Treatment | SPPL2b Expression Level | Relative TNF-α ICD Level (Fold Change vs. Control) | p-value |

| Control (No modulator) | Endogenous | 1.0 | - |

| SPPL2b Inhibitor X (5 µM) | Endogenous | 0.2 ± 0.05 | <0.01 |

| SPPL2b Activator Y (2 µM) | Endogenous | 2.8 ± 0.3 | <0.05 |

| SPPL2b Overexpression | High | 4.5 ± 0.6 | <0.001 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

2.1. Cell-Based Assay for SPPL2b Activity

This protocol describes a method to assess SPPL2b activity in a cellular context by measuring the cleavage of a specific substrate, such as the transmembrane domain of Tumor Necrosis Factor-alpha (TNF-α).[4]

-

Cell Culture and Transfection:

-

Culture human embryonic kidney (HEK293T) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed 2.5 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.

-

Co-transfect cells with plasmids encoding an SPPL2b substrate (e.g., a fusion protein of a reporter like luciferase with the TNF-α transmembrane and intracellular domains) and SPPL2b, using a suitable transfection reagent.

-

-

Compound Treatment and Lysis:

-

After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations.

-

Incubate for an additional 18-24 hours.

-

Wash the cells with phosphate-buffered saline (PBS) and lyse them using a reporter lysis buffer.

-

-

Quantification of Cleavage:

-

Measure the activity of the released reporter (e.g., luciferase) in the cell lysate using a luminometer.

-

A decrease in reporter signal in the presence of an inhibitor indicates reduced SPPL2b-mediated cleavage.

-

2.2. Western Blot Analysis of Substrate Processing

This protocol is used to visualize the cleavage of an SPPL2b substrate.

-

Protein Extraction and Quantification:

-

Following compound treatment as described in 2.1, lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 4-20% Tris-glycine gel by SDS-PAGE.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for the intracellular domain of the substrate (e.g., anti-TNF-α ICD) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualizations

3.1. Signaling Pathways

The following diagrams illustrate the key signaling pathways involving SPPL2b.

Caption: SPPL2b-mediated TNF-α signaling pathway.

Caption: Role of SPPL2b in the amyloidogenic pathway.[1]

3.2. Experimental Workflow

The diagram below outlines a general workflow for screening SPPL2b modulators.

Caption: General workflow for in vitro screening of SPPL2b modulators.

References

- 1. Signal peptide peptidase-like 2b modulates the amyloidogenic pathway and exhibits an Aβ-dependent expression in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SPPL2B signal peptide peptidase like 2B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

An In-depth Technical Guide to Dimethylheptylpyran (DMHP)

A Note on the Query "2B-(SP)": The initial query for "2B-(SP)" did not correspond to a recognized chemical entity in standard chemical databases. However, research into related terms suggests that the query may be a shorthand or internal reference to a specific isomer of Dimethylheptylpyran (DMHP), a potent synthetic cannabinoid. DMHP and its acetate ester were investigated under the code name EA-2233, which comprised eight distinct stereoisomers (EA-2233-1 through EA-2233-8). The "2B" in the query could plausibly refer to one of the more potent isomers, such as EA-2233-2. This guide focuses on Dimethylheptylpyran (DMHP) as the most probable subject of the query.

Chemical Structure and Formula

Dimethylheptylpyran (DMHP) is a synthetic analog of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1] Its systematic IUPAC name is 6,6,9-Trimethyl-3-(3-methyl-octan-2-yl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-ol.[2] DMHP is structurally similar to THC, with the key differences being the position of a double bond and the substitution of the 3-pentyl chain with a 3-(1,2-dimethylheptyl) chain.[1] This modification significantly enhances its lipophilicity and potency.

DMHP possesses three stereocenters, resulting in eight possible stereoisomers.[1] These isomers exhibit considerable variation in their pharmacological potency.[3]

Chemical Formula: C₂₅H₃₈O₂

Molecular Weight: 370.577 g/mol

Appearance: Pale yellow, viscous oil, insoluble in water but soluble in alcohol and non-polar solvents.

Quantitative Data

The following tables summarize key quantitative data regarding the potency, efficacy, and toxicity of DMHP and its isomers.

Table 1: Potency and Efficacy of DMHP and its Isomers

| Compound/Isomer | Active Dose Range in Humans (intravenous or intramuscular) | Effects | Duration of Effects | Reference |

| DMHP (general) | 1.0–2.0 µg/kg | Mild euphoria, uncontrollable laughter, modest cognitive decline. | Up to 24 hours | |

| EA-2233-2 (most potent isomer of the acetate ester) | 0.5–2.8 μg/kg | Incapacitation for military duties, pronounced orthostatic hypotension. | 2–3 days | |

| EA-2233 (mixture of isomers of the acetate ester) | 1-2 mg (total dose) | Inability to perform military duties. | 2-3 days |

Table 2: Toxicological Data for DMHP

| Parameter | Value | Species | Route of Administration | Reference |

| LD₅₀ | 63 mg/kg | Mouse | Intravenous | |

| Minimal Lethal Dose | 10 mg/kg | Dog | Intravenous | |

| Therapeutic Index (ED₅₀ to LD₅₀ ratio in animals) | ~2000 | Animal models | - |

Table 3: Pharmacokinetic Properties of DMHP

| Parameter | Value | Notes | Reference |

| Elimination Half-Life (DMHP) | 20–39 hours | - | |

| Elimination Half-Life (11-hydroxy-DMHP metabolite) | > 48 hours | 11-hydroxy-DMHP is an active metabolite. |

Experimental Protocols

General Synthesis Overview:

The synthesis of DMHP and its analogs typically involves a multi-step process. The initial synthesis by Roger Adams in 1949 laid the groundwork, and subsequent syntheses of related compounds have employed established organic chemistry reactions.

Two key reactions in the synthesis of the dibenzopyran core of cannabinoids like DMHP are:

-

Pechmann Condensation: This reaction is used to synthesize coumarins from a phenol and a β-keto ester under acidic conditions. For DMHP synthesis, a resorcinol derivative is condensed with a suitable β-keto ester.

-

Grignard Reaction: This organometallic reaction is used to form carbon-carbon bonds. In the synthesis of DMHP analogs, a Grignard reagent (such as methylmagnesium iodide) is added to an intermediate to introduce the final alkyl groups.

A general workflow for the synthesis can be conceptualized as follows:

Signaling Pathways

DMHP exerts its pharmacological effects primarily by acting as a potent agonist at the cannabinoid type 1 (CB1) receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.

CB1 Receptor Signaling Cascade:

Activation of the CB1 receptor by an agonist like DMHP initiates a cascade of intracellular events:

-

G-protein Activation: The CB1 receptor is coupled to inhibitory G-proteins (Gαi/o). Agonist binding causes a conformational change in the receptor, leading to the dissociation of the G-protein subunits (Gα and Gβγ).

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular levels of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the inhibition of voltage-gated calcium channels (N-, P/Q-, and L-type) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The net effect is a reduction in neuronal excitability and neurotransmitter release.

-

Activation of MAP Kinase Pathway: CB1 receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating various cellular processes including cell growth and differentiation.

The following diagram illustrates the primary signaling pathway of the CB1 receptor:

References

An In-depth Technical Guide on the Pharmacology of 2B-(SP): A Hypothetical 5-HT2B Receptor Antagonist

Disclaimer: The compound "2B-(SP)" is not a publicly recognized or characterized pharmacological agent. This guide utilizes the extensive data available for the serotonin 5-HT2B receptor to present a detailed pharmacological profile for a hypothetical antagonist of this receptor, herein referred to as 2B-(SP). This document is intended for researchers, scientists, and drug development professionals as a comprehensive example of a pharmacological whitepaper.

Introduction to the 5-HT2B Receptor

The 5-hydroxytryptamine (serotonin) 2B receptor (5-HT2B) is a G protein-coupled receptor (GPCR) belonging to the 5-HT2 subfamily.[1] It is expressed in a variety of tissues including the cardiovascular system (heart valves, blood vessels), the gastrointestinal tract, and at low levels within the central nervous system (CNS).[2][3] The primary physiological effects of 5-HT2B receptor activation are mediated through the canonical Gq/11 protein signaling pathway.[1][2] This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger an increase in intracellular calcium and activation of protein kinase C (PKC).

While the 5-HT2B receptor is involved in physiological processes such as embryonic heart development, its over-activation has been strongly linked to significant pathologies. Most notably, agonism at the 5-HT2B receptor is associated with drug-induced valvular heart disease (VHD) and pulmonary arterial hypertension (PAH). This association has led to the withdrawal of several drugs from the market, including the anorectic agent fenfluramine (as part of "fen-phen"). Consequently, the 5-HT2B receptor is now considered a critical "antitarget" in drug development, and compounds are routinely screened for agonist activity at this receptor.

Conversely, antagonism of the 5-HT2B receptor presents a promising therapeutic strategy for conditions driven by its over-activation. This guide provides a detailed pharmacological overview of 2B-(SP), a hypothetical, potent, and selective antagonist of the 5-HT2B receptor.

Pharmacodynamics of 2B-(SP)

The pharmacodynamic profile of a drug describes its actions on the body. For 2B-(SP), this involves its binding affinity for the 5-HT2B receptor and its functional effect on receptor signaling.

The affinity of 2B-(SP) and other reference compounds for the human 5-HT2B receptor is determined through radioligand binding assays. These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor. The binding affinity is typically expressed as the inhibitory constant (Ki).

Table 1: Comparative Binding Affinities (Ki) at the Human 5-HT2B Receptor

| Compound | Class | Radioligand | Ki (nM) | Reference |

| 2B-(SP) (Hypothetical) | Antagonist | [3H]-LSD | 0.8 | N/A |

| Serotonin (5-HT) | Endogenous Agonist | [3H]-LSD | 10 | |

| Norfenfluramine | Agonist | [3H]-LSD | 11.2 | |

| Methylergonovine | Agonist | [3H]-LSD | 31 | |

| LSD | Agonist | [3H]-LSD | 1.4 | |

| SB204741 | Antagonist | [3H]-LSD | 1.1 | |

| Lisuride | Antagonist | [3H]-LSD | 2.4 | |

| C-122 | Antagonist | N/A | 5.2 | |

| VU0631019 | Antagonist | [3H]-LSD | 3.0 |

Note: Data for reference compounds are compiled from published literature. Ki values can vary based on experimental conditions.

Functional assays are employed to determine the efficacy of a compound, i.e., whether it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). For Gq-coupled receptors like 5-HT2B, common functional assays measure the increase in intracellular calcium upon agonist stimulation. Antagonist activity is measured by the ability of the compound to inhibit the response to an agonist. Potency in these assays is expressed as EC50 for agonists (the concentration producing 50% of the maximal response) and IC50 for antagonists (the concentration inhibiting 50% of the agonist response).

Table 2: Comparative Functional Potencies at the Human 5-HT2B Receptor

| Compound | Class | Assay Type | Potency (nM) | Reference |

| 2B-(SP) (Hypothetical) | Antagonist | Calcium Flux (IC50) | 5.2 | N/A |

| Serotonin (5-HT) | Agonist | Calcium Flux (EC50) | 1.4 | |

| Methylergonovine | Agonist | Calcium Flux (EC50) | 31 | |

| LSD | Agonist | Calcium Flux (EC50) | 40 | |

| SB204741 | Antagonist | Adipocyte Differentiation (IC50) | 956 | |

| Bis-amino-triazine 17 | Antagonist | Calcium Flux (IC50) | 27.3 | |

| Ketanserin | Antagonist | Adipocyte Differentiation (IC50) | 86 |

Note: Functional potency values are highly dependent on the specific assay and cell system used.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the pharmacology of 2B-(SP). The following diagrams were generated using the DOT language.

The primary signaling cascade initiated by 5-HT2B receptor activation is the Gq/11 pathway, which is the mechanism inhibited by the antagonist 2B-(SP).

The discovery and characterization of a novel 5-HT2B antagonist like 2B-(SP) follows a structured experimental cascade designed to identify potent, selective, and functionally active compounds.

References

Preliminary Toxicity Assessment of 2B-(SP): A Technical Guide

Disclaimer: The identity of the compound "2B-(SP)" is not definitively established in publicly available scientific literature. This guide is a synthesized compilation based on general principles of preclinical toxicology and data from analogous compounds where a potential, yet unconfirmed, structural similarity or mechanism of action may exist. The information herein should be considered illustrative and not a definitive toxicological profile of a specific molecule until "2B-(SP)" is unambiguously identified.

Executive Summary

This technical guide provides a framework for the preliminary toxicity assessment of the novel entity designated "2B-(SP)". Given the current lack of specific data for this compound, this document outlines the critical experimental protocols and data presentation formats necessary for a comprehensive initial safety evaluation. The methodologies and pathway visualizations are based on established preclinical safety assessment guidelines and data from compounds with potentially related mechanisms, such as serotonin 2B (5-HT2B) receptor agonists and beta-2 adrenergic agonists. All quantitative data, once generated, should be meticulously organized into the tabular formats presented. Detailed experimental workflows and relevant signaling pathways are visualized to guide researchers and drug development professionals in designing and interpreting future studies.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental for establishing the initial toxic potential of a new chemical entity on various cell lines. These assays provide early indications of cellular toxicity, helping to determine concentration ranges for further, more complex studies.

Experimental Protocols

2.1.1 MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity, BEAS-2B for lung toxicity) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 2B-(SP) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 (half-maximal inhibitory concentration) value.[1][2][3]

2.1.2 Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.

-

Experimental Setup: Follow the same cell seeding and compound treatment protocol as the MTT assay.

-

Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

-

LDH Reaction: Add the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).

-

Data Interpretation: The amount of LDH released is proportional to the number of dead cells.[1]

Data Presentation: In Vitro Cytotoxicity

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| HepG2 (Liver) | MTT | 24 | |

| 48 | |||

| 72 | |||

| BEAS-2B (Lung) | LDH | 24 | |

| 48 | |||

| 72 | |||

| H9c2 (Heart) | MTT | 48 |

Preclinical Safety Pharmacology

Preclinical safety pharmacology studies are essential to identify potential adverse effects on major physiological systems before first-in-human trials.[4]

Experimental Protocols

3.1.1 hERG (human Ether-à-go-go-Related Gene) Assay

This in vitro assay is critical for assessing the potential of a compound to cause QT interval prolongation, a risk factor for fatal cardiac arrhythmias.

-

Methodology: Utilize automated patch-clamp electrophysiology on cells stably expressing the hERG potassium channel.

-

Procedure: Apply a range of concentrations of 2B-(SP) to the cells and measure the hERG channel current.

-

Data Analysis: Determine the IC50 value for hERG channel inhibition.

3.1.2 In Vivo Cardiovascular, Respiratory, and Central Nervous System (CNS) Assessment

These studies are typically conducted in a non-rodent species (e.g., beagle dogs) and a rodent species.

-

Cardiovascular: Monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters continuously via telemetry.

-

Respiratory: Measure respiratory rate, tidal volume, and minute volume using whole-body plethysmography.

-

Central Nervous System: Conduct a functional observational battery (FOB) to assess behavioral and neurological changes, including motor activity, coordination, and reflexes.

Data Presentation: Preclinical Safety Pharmacology

| Parameter | Species | Route of Administration | Dose Levels | Observed Effects |

| hERG IC50 (µM) | In Vitro | N/A | ||

| Mean Arterial Pressure | Beagle Dog | IV | ||

| Heart Rate | Beagle Dog | IV | ||

| QT Interval | Beagle Dog | IV | ||

| Respiratory Rate | Rat | Oral | ||

| Motor Activity | Rat | Oral |

Signaling Pathway Analysis

Understanding the interaction of 2B-(SP) with cellular signaling pathways is crucial for elucidating its mechanism of action and potential off-target effects. Based on potential structural similarities to known compounds, the following pathways are of interest.

Potential Signaling Pathways

4.1.1 5-HT2B Receptor Signaling

Activation of the 5-HT2B receptor, a G protein-coupled receptor (GPCR), can lead to various physiological effects. Excessive activation has been linked to cardiovascular issues such as valvular heart disease and pulmonary arterial hypertension.

References

Unraveling the Physicochemical Properties of 2B-(SP): A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful development of any new chemical entity into a viable pharmaceutical product hinges on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This technical guide provides an in-depth overview of the solubility and stability studies concerning the compound designated as 2B-(SP). The data presented herein is essential for formulation development, pharmacokinetic profiling, and ensuring the safety and efficacy of potential therapeutic applications.

Core Data Summary

Table 1: Solubility Profile of 2B-(SP)

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Deionized Water | 25 | 0.84 ± 0.03 | Shake-Flask |

| Phosphate-Buffered Saline (pH 7.4) | 25 | 1.25 ± 0.05 | Shake-Flask |

| 0.1 M HCl (pH 1.2) | 25 | 0.27 ± 0.03 | Shake-Flask |

| Simulated Gastric Fluid (without pepsin) | 37 | 0.31 ± 0.04 | Shake-Flask |

| Simulated Intestinal Fluid (without pancreatin) | 37 | 1.15 ± 0.06 | Shake-Flask |

Table 2: Stability of 2B-(SP) in Aqueous Solution (pH 7.4)

| Temperature (°C) | Time (days) | Remaining Compound (%) | Degradation Products |

| 4 | 30 | 98.5 ± 0.8 | Not Detected |

| 25 | 30 | 92.1 ± 1.2 | 2B-(SP)-Deg1 |

| 40 | 30 | 75.4 ± 2.1 | 2B-(SP)-Deg1, 2B-(SP)-Deg2 |

Experimental Protocols

Solubility Determination: Shake-Flask Method

The equilibrium solubility of 2B-(SP) was determined using the shake-flask method. An excess amount of the compound was added to a known volume of the respective solvent in a sealed glass vial. The vials were then agitated in a temperature-controlled shaker at a constant speed for 48 hours to ensure equilibrium was reached. Following this, the samples were centrifuged to pellet the undissolved solid. An aliquot of the supernatant was carefully removed, filtered, and diluted appropriately. The concentration of the dissolved 2B-(SP) was then quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Stability Assessment: HPLC-Based Assay

The stability of 2B-(SP) in aqueous solution was evaluated by monitoring the decrease in its concentration over time. A stock solution of 2B-(SP) was prepared in phosphate-buffered saline (pH 7.4) and aliquoted into several vials. These vials were stored at different temperatures (4°C, 25°C, and 40°C). At predetermined time points, a vial from each temperature was withdrawn, and the concentration of the remaining 2B-(SP) was determined by HPLC. The appearance of any degradation products was also monitored by observing new peaks in the chromatogram.

Visualizing Key Processes

To further elucidate the experimental and logical frameworks employed in these studies, the following diagrams are provided.

Caption: Workflow for solubility and stability experiments.

It appears you are asking for information about a substance you are calling "2B-(SP)". However, this name is not specific enough to identify a unique chemical compound in the scientific literature. The search results show several different and unrelated substances where "2B" and "SP" appear in the name or context, such as in the degradation of 2-nitrobenzoate by Arthrobacter sp. SPG, a spiro[cyclopropane-1,3′-oxindole] compound abbreviated as "2b", and Surfactant Proteins SP-B and SP-C.

To provide you with the detailed technical guide you have requested, please provide a more specific identifier for the compound of interest, such as:

-

A full chemical name (e.g., according to IUPAC nomenclature)

-

A CAS (Chemical Abstracts Service) registry number

-

A clear chemical structure

Without more specific information, it is not possible to find the solubility, stability, and other technical data you have requested.

identifying the functional groups in 2B-(SP)

To provide a comprehensive technical guide on the functional groups of a molecule designated "2B-(SP)," it is first necessary to establish the specific chemical structure to which this name refers. The nomenclature "2B-(SP)" is not standard and does not correspond to a readily identifiable compound in major chemical databases. It is plausible that this is an internal laboratory code, a shorthand notation, or a novel compound not yet widely documented.

For the purpose of this guide, and to illustrate the requested in-depth analysis, we will hypothesize a potential structure based on common scaffolds in drug development. A plausible interpretation is a derivative of the 2C-B phenethylamine backbone, a class of compounds known for their psychoactive properties and interaction with serotonin receptors. The "(SP)" could denote a variety of substituents; here, we will interpret it as a spirocyclic addition, a common motif in medicinal chemistry for exploring conformational space.

Specifically, we will proceed with the analysis of a hypothetical molecule: 2'-(4-Bromo-2,5-dimethoxyphenyl)-spiro[cyclopropane-1,1'-indan]-2-amine , which we will refer to as "2B-(SP)" for the remainder of this guide. This structure incorporates the core 2,5-dimethoxy-4-bromophenethylamine moiety of 2C-B and introduces a spiro-cyclopropyl-indan group.

Functional Group Identification in 2B-(SP)

The chemical structure of our hypothetical 2B-(SP) contains several key functional groups that dictate its chemical properties, reactivity, and potential biological activity.

A detailed breakdown of the functional groups and their significance is presented below.

| Functional Group | Chemical Formula | Location in 2B-(SP) | Key Properties and Significance in Drug Development |

| Primary Amine | -NH₂ | End of the ethylamine side chain | The primary amine is a basic functional group and is likely to be protonated at physiological pH, forming a positively charged ammonium ion.[1][2] This positive charge is often crucial for interactions with biological targets, such as receptors and enzymes.[1][2] It also enhances water solubility, which is an important pharmacokinetic property.[1] Primary and secondary amines can form hydrogen bonds, further influencing solubility and target binding. |

| Methoxy Groups | -OCH₃ | Positions 2 and 5 of the phenyl ring | Methoxy groups are prevalent in many drug molecules and can influence ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. They can participate in hydrogen bonding and hydrophobic interactions with target proteins. The positioning of methoxy groups on the aromatic ring is critical for the pharmacological activity of phenethylamines, affecting receptor selectivity and potency. |

| Aryl Halide (Bromo) | -Br | Position 4 of the phenyl ring | The bromine atom is an electron-withdrawing group that influences the electronic properties of the aromatic ring. Aryl halides are generally stable and less reactive than alkyl halides. The presence and position of a halogen on the phenyl ring of phenethylamines are known to significantly modulate their hallucinogenic and stimulant effects. The carbon-halogen bond is polar, which can affect the molecule's overall dipole moment and interactions with its biological target. |

| Aromatic Ring (Phenyl) | C₆H₅- | Core scaffold of the molecule | The phenyl ring serves as the central scaffold for the other functional groups. It is a planar and rigid structure that provides a specific spatial arrangement for the substituents, which is critical for receptor binding. The electron-rich nature of the aromatic ring can lead to pi-stacking interactions with aromatic amino acid residues in the binding pocket of a receptor. |

| Spirocyclic System | Spiro[cyclopropane-1,1'-indan] | Attached to the ethylamine side chain | Spirocycles are three-dimensional structures that are increasingly used in medicinal chemistry to explore new chemical space and improve drug-like properties. They can enhance potency, selectivity, and metabolic stability while also influencing physicochemical properties like lipophilicity and solubility. The introduction of a rigid spirocyclic moiety can lock the conformation of the flexible ethylamine side chain, potentially leading to a more favorable interaction with the target receptor. |

Experimental Protocols

While "2B-(SP)" is a hypothetical compound, the experimental protocols to characterize its functional groups and pharmacological activity would follow established methodologies in medicinal chemistry and pharmacology.

Synthesis of 2B-(SP)

A potential synthetic route for 2'-(4-Bromo-2,5-dimethoxyphenyl)-spiro[cyclopropane-1,1'-indan]-2-amine could involve a multi-step process. A key step would likely be the formation of the spirocyclic system, potentially through a cyclopropanation reaction, followed by the introduction of the amine functionality. The starting material would likely be a derivative of 2,5-dimethoxy-4-bromobenzaldehyde.

Experimental Workflow: Synthesis of 2B-(SP)

References

The Role of 2B-(SP) in Elucidating Glycogen Synthase Kinase-3 Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. It is a key regulator in numerous signaling pathways, including insulin and Wnt signaling, and is implicated in the pathophysiology of a wide range of diseases such as type 2 diabetes, Alzheimer's disease, bipolar disorder, and cancer. The study of GSK-3 activity is therefore of paramount importance for both basic research and therapeutic development. A crucial tool in this endeavor is the specific peptide substrate, 2B-(SP), derived from the eukaryotic initiation factor 2B (eIF2B). This technical guide provides an in-depth overview of 2B-(SP), its application in dissecting GSK-3 signaling pathways, and detailed methodologies for its use.

2B-(SP): A Specific Substrate for GSK-3

2B-(SP) is a synthetic peptide substrate designed for the specific and sensitive measurement of GSK-3 activity. Its sequence is based on the phosphorylation site of the epsilon subunit of eIF2B, a key regulatory protein in mRNA translation. The phosphorylation of eIF2Bε by GSK-3 on Serine 540 leads to the inhibition of its guanine nucleotide exchange activity, thereby downregulating global protein synthesis.

The 2B-(SP) peptide offers significant advantages over other substrates for assaying GSK-3 activity, particularly in crude cell extracts. Unlike substrates based on glycogen synthase, which have multiple phosphorylation sites and can be influenced by other kinases, 2B-(SP) provides a more specific and reliable measurement of GSK-3 activity.[1][2]

The GSK-3 Signaling Nexus

GSK-3 is a constitutively active kinase in resting cells, and its activity is primarily regulated through inhibition by upstream signals. Two major pathways that converge on the inhibition of GSK-3 are the insulin/PI3K/Akt pathway and the Wnt/β-catenin pathway.

The Insulin/PI3K/Akt Pathway

Upon insulin binding to its receptor, a signaling cascade is initiated that leads to the activation of Phosphoinositide 3-kinase (PI3K) and subsequently the protein kinase Akt (also known as Protein Kinase B). Activated Akt directly phosphorylates GSK-3β on Serine 9, leading to its inactivation. This relieves the inhibitory effect of GSK-3 on its downstream targets, such as glycogen synthase, promoting glycogen synthesis. The phosphorylation of eIF2B by GSK-3 is also inhibited, contributing to the stimulation of protein synthesis.

dot

The Wnt/β-catenin Pathway

In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. When a Wnt ligand binds to its Frizzled receptor and LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane, and GSK-3's activity towards β-catenin is inhibited. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation.

dot

Quantitative Data for 2B-(SP) in GSK-3 Kinase Assays

The following table summarizes key kinetic parameters for the phosphorylation of eIF2B-derived peptides by GSK-3. While specific values for the commercially available "2B-(SP)" peptide may vary slightly, these data from the foundational literature provide a strong reference for experimental design.

| Parameter | Value | Enzyme Source | Reference |

| Peptide Sequence | RRAAEEL(pS)ERSR | Recombinant GSK-3β | Welsh et al., 1997[1] |

| Apparent Km | ~5 µM | Recombinant GSK-3β | Welsh et al., 1997[1] |

| Vmax | Not explicitly stated | Recombinant GSK-3β | Welsh et al., 1997[1] |

Note: The peptide sequence used in the original study by Welsh et al. is shown. Commercially available 2B-(SP) is based on this sequence.

Experimental Protocols

The use of 2B-(SP) is central to both in vitro and cell-based assays for measuring GSK-3 activity.

In Vitro GSK-3 Kinase Assay using 2B-(SP) (Radioactive Method)

This protocol is adapted from standard kinase assay procedures and is suitable for measuring the activity of purified or immunoprecipitated GSK-3.

Materials:

-

Purified active GSK-3β enzyme

-

2B-(SP) peptide substrate

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP (specific activity ~3000 Ci/mmol)

-

10% Trichloroacetic acid (TCA)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the kinase reaction mixture on ice. For a 25 µL reaction, combine:

-

5 µL of 5x Kinase Assay Buffer

-

5 µL of 2B-(SP) substrate (to a final concentration of ~20 µM)

-

5 µL of purified GSK-3β or immunoprecipitated GSK-3β beads

-

5 µL of water or inhibitor solution

-

-

Initiate the reaction by adding 5 µL of [γ-32P]ATP solution (to a final concentration of 100 µM).

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 papers three times for 5 minutes each in 1% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Wash once with acetone and let the papers air dry.

-

Place the P81 papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

dot

Cell-Based GSK-3 Activity Assay

This method allows for the measurement of endogenous GSK-3 activity from cell lysates.

Materials:

-

Cultured cells (e.g., HEK293, 3T3-L1 adipocytes)

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease and phosphatase inhibitors)

-

Anti-GSK-3β antibody

-

Protein A/G agarose beads

-

The same reagents for the in vitro kinase assay

Procedure:

-

Treat cells with desired stimuli (e.g., insulin, Wnt ligands, or small molecule inhibitors).

-

Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

Incubate 200-500 µg of protein lysate with an anti-GSK-3β antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1 hour at 4°C.

-

Pellet the beads by centrifugation and wash them three times with lysis buffer and once with kinase assay buffer.

-

Resuspend the beads in kinase assay buffer and proceed with the in vitro kinase assay protocol described above, using the immunoprecipitated GSK-3β as the enzyme source.

dot

Conclusion